Cas no 866620-21-5 (5-Tert-butylpyridin-2-amine)

5-Tert-butylpyridin-2-amine structure
5-Tert-butylpyridin-2-amine structure
Product Name:5-Tert-butylpyridin-2-amine
Número CAS:866620-21-5
MF:C9H14N2
Megavatios:150.220861911774
MDL:MFCD12033220
CID:2102111
PubChem ID:20587962
Update Time:2024-10-26

5-Tert-butylpyridin-2-amine Propiedades químicas y físicas

Nombre e identificación

    • 5-(1,1-dimethylethyl)-2-Pyridinamine
    • 5-tert-butylpyridin-2-amine
    • 5-(tert-butyl)pyridin-2-amine
    • 2-amino-5-(tert-butyl)pyridine
    • 2-Pyridinamine, 5-(1,1-dimethylethyl)-
    • 5-tert-butylpyridin-2-ylamine
    • MKEUSJZGHJDRHG-UHFFFAOYSA-N
    • 5-tert-Butyl-pyridin-2-ylamine
    • 5-(1,1-Dimethylethyl)-2-pyridinamine (ACI)
    • 5-tert-Butyl-2-pyridineamine
    • PB43618
    • AS-78036
    • D95143
    • SY199531
    • DB-358517
    • EN300-202769
    • MFCD12033220
    • CHEMBL1800271
    • SCHEMBL284446
    • CS-0187955
    • 866620-21-5
    • AKOS015945283
    • 5-Tert-butylpyridin-2-amine
    • MDL: MFCD12033220
    • Renchi: 1S/C9H14N2/c1-9(2,3)7-4-5-8(10)11-6-7/h4-6H,1-3H3,(H2,10,11)
    • Clave inchi: MKEUSJZGHJDRHG-UHFFFAOYSA-N
    • Sonrisas: N1C(=CC=C(C=1)C(C)(C)C)N

Atributos calculados

  • Calidad precisa: 150.115698455g/mol
  • Masa isotópica única: 150.115698455g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 1
  • Complejidad: 126
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.3
  • Superficie del Polo topológico: 38.9

5-Tert-butylpyridin-2-amine PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM328698-5g
5-tert-butylpyridin-2-amine
866620-21-5 95%+
5g
$7239 2021-08-18
TRC
B490763-2.5mg
5-tert-butylpyridin-2-amine
866620-21-5
2.5mg
$ 50.00 2022-06-07
TRC
B490763-5mg
5-tert-butylpyridin-2-amine
866620-21-5
5mg
$ 70.00 2022-06-07
TRC
B490763-25mg
5-tert-butylpyridin-2-amine
866620-21-5
25mg
$ 295.00 2022-06-07
Alichem
A029182336-1g
5-(tert-Butyl)pyridin-2-amine
866620-21-5 95%
1g
$1361.22 2023-08-31
Alichem
A029182336-5g
5-(tert-Butyl)pyridin-2-amine
866620-21-5 95%
5g
$3520.44 2023-08-31
eNovation Chemicals LLC
D634599-500mg
2-Pyridinamine, 5-(1,1-dimethylethyl)-
866620-21-5 95%
500mg
$595 2024-08-03
eNovation Chemicals LLC
D634599-1g
2-Pyridinamine, 5-(1,1-dimethylethyl)-
866620-21-5 95%
1g
$655 2024-08-03
eNovation Chemicals LLC
Y1006187-100mg
5-tert-butylpyridin-2-amine
866620-21-5 97%
100mg
$255 2024-05-23
eNovation Chemicals LLC
Y1006187-250MG
5-tert-butylpyridin-2-amine
866620-21-5 97%
250mg
$395 2024-05-23

5-Tert-butylpyridin-2-amine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid ;  5 h, rt
Referencia
Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidized analogs
Thomson, Christopher G.; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(14), 4281-4283

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Diethylene glycol ;  72 h, reflux
2.1 Reagents: Trifluoroacetic acid ;  5 h, rt
Referencia
Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidized analogs
Thomson, Christopher G.; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(14), 4281-4283

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Cuprous cyanide Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 16 h, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 2 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
Referencia
Synthesis and evaluation of various heteroaromatic benzamides as analogues of -ylidene-benzamide cannabinoid type 2 receptor agonists
Moir, Michael; et al, Tetrahedron Letters, 2019, 60(36),

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Cyclohexanamine, N-cyclohexyl-, lithium salt (1:1) Catalysts: Tri-tert-butylphosphine ,  Bis(dibenzylideneacetone)palladium Solvents: Toluene ;  overnight, rt
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  2 d, rt
3.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  10 min, rt
4.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Diethylene glycol ;  72 h, reflux
5.1 Reagents: Trifluoroacetic acid ;  5 h, rt
Referencia
Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidized analogs
Thomson, Christopher G.; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(14), 4281-4283

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
Referencia
Synthesis and evaluation of various heteroaromatic benzamides as analogues of -ylidene-benzamide cannabinoid type 2 receptor agonists
Moir, Michael; et al, Tetrahedron Letters, 2019, 60(36),

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  10 min, rt
2.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Diethylene glycol ;  72 h, reflux
3.1 Reagents: Trifluoroacetic acid ;  5 h, rt
Referencia
Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidized analogs
Thomson, Christopher G.; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(14), 4281-4283

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
2.1 Reagents: Cuprous cyanide Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
2.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 16 h, rt
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 2 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
Referencia
Synthesis and evaluation of various heteroaromatic benzamides as analogues of -ylidene-benzamide cannabinoid type 2 receptor agonists
Moir, Michael; et al, Tetrahedron Letters, 2019, 60(36),

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  2 d, rt
2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  10 min, rt
3.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Diethylene glycol ;  72 h, reflux
4.1 Reagents: Trifluoroacetic acid ;  5 h, rt
Referencia
Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidized analogs
Thomson, Christopher G.; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(14), 4281-4283

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ;  1 h, 0 °C
2.1 Reagents: Cyclohexanamine, N-cyclohexyl-, lithium salt (1:1) Catalysts: Tri-tert-butylphosphine ,  Bis(dibenzylideneacetone)palladium Solvents: Toluene ;  overnight, rt
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  2 d, rt
4.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  10 min, rt
5.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Diethylene glycol ;  72 h, reflux
6.1 Reagents: Trifluoroacetic acid ;  5 h, rt
Referencia
Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidized analogs
Thomson, Christopher G.; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(14), 4281-4283

5-Tert-butylpyridin-2-amine Raw materials

5-Tert-butylpyridin-2-amine Preparation Products

Proveedores recomendados
TAIXING JOXIN BIO-TEC CO.,LTD.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
TAIXING JOXIN BIO-TEC CO.,LTD.
Jiangsu Xinsu New Materials Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jiangsu Xinsu New Materials Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jinan Hanyu Chemical Co.,Ltd.
上海嵘奥生物技术有限公司
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
上海嵘奥生物技术有限公司
Nantong Boya Environmental Protection Technology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Nantong Boya Environmental Protection Technology Co., Ltd